molecular formula C20H18N4O2 B5793751 Benzamide, N,N'-1,4-phenylenebis[3-amino- CAS No. 2362-24-5

Benzamide, N,N'-1,4-phenylenebis[3-amino-

Cat. No.: B5793751
CAS No.: 2362-24-5
M. Wt: 346.4 g/mol
InChI Key: DHUWREIRBJAQAT-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,4-phenylenebis[3-amino- is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.3532 . It is also known by other names such as N,N’-Dibenzoyl-p-phenylenediamine and 1,4-Dibenzamido benzene . This compound is characterized by its benzamide groups attached to a 1,4-phenylenebis structure, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,4-phenylenebis[3-amino- typically involves the nucleophilic substitution of suitable dihalogen precursors. One common method is the reaction of o-phenylenediamine with benzoyl chloride under controlled conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) . The resulting product is then purified and characterized using techniques such as FT-IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of Benzamide, N,N’-1,4-phenylenebis[3-amino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,4-phenylenebis[3-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of azides or other substituted derivatives .

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[3-amino- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-1,4-phenylenebis[3-amino- stands out due to its unique combination of benzamide and amino groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-N-[4-[(3-aminobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-12H,21-22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUWREIRBJAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359628
Record name Benzamide, N,N'-1,4-phenylenebis[3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-24-5
Record name Benzamide, N,N'-1,4-phenylenebis[3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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